Lipophilicity (LogP) Comparison: Higher Hydrophilicity than Unsubstituted Analog
The calculated octanol-water partition coefficient (LogP) of 2-(4-methylpiperazin-1-yl)ethanamine is -1.22 , which is approximately 0.36 log units more negative than the LogP of -0.86 for the des-methyl analog 1-(2-aminoethyl)piperazine . This indicates that the N-methylated derivative is measurably more hydrophilic than its unsubstituted counterpart, a difference that can influence aqueous solubility, membrane permeability, and chromatographic retention behavior.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -1.22 |
| Comparator Or Baseline | 1-(2-Aminoethyl)piperazine (CAS 140-31-8), LogP = -0.86 |
| Quantified Difference | ΔLogP ≈ -0.36 (target more hydrophilic) |
| Conditions | Calculated LogP values; target from Hit2Lead computational prediction; comparator from Chemsrc database. |
Why This Matters
A difference of ~0.4 log units can significantly affect aqueous solubility and reversed-phase HPLC retention, making the target compound preferable for aqueous-based formulations or analytical methods requiring distinct elution profiles.
